Methyl 2-[4-(1-adamantyl)phenoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[4-(1-adamantyl)phenoxy]acetate is a synthetic organic compound that features an adamantyl group attached to a phenoxyacetate moiety The adamantyl group, derived from adamantane, is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(1-adamantyl)phenoxy]acetate typically involves the reaction of 1-adamantyl bromide with 4-hydroxyphenoxyacetic acid methyl ester. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(1-adamantyl)phenoxy]acetate undergoes several types of chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form adamantanone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Adamantanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxyacetates.
Scientific Research Applications
Methyl 2-[4-(1-adamantyl)phenoxy]acetate has a wide range of applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing antiviral and anticancer agents.
Materials Science: The rigid adamantyl group imparts stability and rigidity, making it useful in the synthesis of advanced materials and polymers.
Organic Synthesis:
Biological Studies: The compound’s interactions with biological macromolecules can be studied to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(1-adamantyl)phenoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group can enhance the compound’s binding affinity and specificity towards these targets. The phenoxyacetate moiety may participate in hydrogen bonding and hydrophobic interactions, contributing to the overall biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Adamantyl)-2-[4-(1H-imidazol-1-ylmethyl)phenoxy]ethanone
- 1-(1-Adamantyl)-2-[4-(2-ethyl-1H-imidazol-1-ylmethyl)phenoxy]ethanone
- 1-(1-Adamantyl)-2-[4-(4-nitro-1H-imidazol-1-ylmethyl)phenoxy]ethanone
Uniqueness
Methyl 2-[4-(1-adamantyl)phenoxy]acetate is unique due to its specific combination of the adamantyl group and the phenoxyacetate moiety. This combination imparts distinct physical and chemical properties, such as enhanced stability, rigidity, and potential biological activity. Compared to similar compounds, it offers a different balance of hydrophobic and hydrophilic interactions, making it suitable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C19H24O3 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
methyl 2-[4-(1-adamantyl)phenoxy]acetate |
InChI |
InChI=1S/C19H24O3/c1-21-18(20)12-22-17-4-2-16(3-5-17)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-12H2,1H3 |
InChI Key |
HSHZSGMGUPCLOF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.